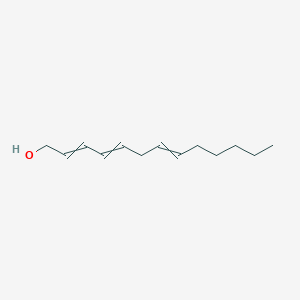

Trideca-2,4,7-trien-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

trideca-2,4,7-trien-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h6-7,9-12,14H,2-5,8,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMQZNPIWCWKUFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80711889 | |

| Record name | Trideca-2,4,7-trien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80711889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85514-73-4 | |

| Record name | Trideca-2,4,7-trien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80711889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Trideca-2,4,7-trien-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible synthetic route to Trideca-2,4,7-trien-1-ol, a polyunsaturated alcohol with potential applications in various fields of chemical and pharmaceutical research. The proposed synthesis leverages fundamental organic reactions, including a stereoselective Wittig reaction to construct the conjugated triene system and a subsequent Grignard reaction to introduce the primary alcohol functionality. This document outlines the retro-synthetic analysis, detailed experimental protocols for key steps, and expected quantitative data.

Retrosynthetic Analysis

The target molecule, this compound, can be disconnected to reveal simpler, more readily available starting materials. A logical retrosynthetic approach is outlined below. The primary disconnection is at the C1-C2 bond, suggesting a Grignard reaction between a C1 Grignard reagent equivalent (formaldehyde) and a C12 trienyl Grignard reagent, or more practically, the reduction of the corresponding C13 trienal. A further key disconnection of the triene system at the C4-C5 double bond points to a Wittig reaction between a C6 α,β-unsaturated aldehyde and a C7 phosphonium ylide.

This analysis leads to three key fragments:

-

Fragment A: (E)-Hex-2-enal - A six-carbon α,β-unsaturated aldehyde.

-

Fragment B: (Z)-Hept-2-en-1-ol - A seven-carbon alcohol which can be converted to the corresponding phosphonium salt.

-

Fragment C: A one-carbon unit for the introduction of the C1 alcohol, which can be achieved through reduction of the final aldehyde.

An In-depth Technical Guide on the Chemical Properties of Unsaturated Alcohols: A Case Study on Deca-2,4,7-trien-1-ol

Core Chemical Properties of Deca-2,4,7-trien-1-ol

Deca-2,4,7-trien-1-ol is an unsaturated fatty alcohol characterized by a ten-carbon chain containing three double bonds and a terminal hydroxyl group. Its chemical properties are largely dictated by the interplay of these functional groups.

Physicochemical Data

A summary of the key physicochemical properties of Deca-2,4,7-trien-1-ol is presented in the table below. These computed properties provide a foundational understanding of the molecule's behavior.

| Property | Value | Source |

| Molecular Formula | C10H16O | PubChem[1] |

| Molecular Weight | 152.23 g/mol | PubChem[1] |

| IUPAC Name | deca-2,4,7-trien-1-ol | PubChem[1] |

| CAS Number | 157462-02-7 | PubChem[1] |

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of Deca-2,4,7-trien-1-ol are not extensively published, general methodologies for the synthesis of unsaturated alcohols can be adapted. A plausible synthetic approach is outlined below.

Conceptual Synthetic Workflow

A potential synthetic route to a trien-ol like Deca-2,4,7-trien-1-ol could involve a series of coupling and oxidation/reduction reactions. The following diagram illustrates a conceptual workflow.

Caption: Conceptual synthetic workflow for Deca-2,4,7-trien-1-ol.

Biological Activity and Signaling Pathways

The biological activities of many unsaturated alcohols are of interest in drug development. While specific signaling pathways for Deca-2,4,7-trien-1-ol are not detailed in the available literature, related compounds, such as other fatty alcohols, have been studied for their various biological effects. For instance, some unsaturated alcohols exhibit anti-inflammatory, anti-bacterial, and cytotoxic activities. The investigation of such properties would typically follow a standard preclinical evaluation workflow.

General Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for screening the biological activity of a novel compound like Deca-2,4,7-trien-1-ol.

References

The Natural Occurrence of Trideca-2,4,7-trien-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of Trideca-2,4,7-trien-1-ol, a long-chain unsaturated fatty alcohol. While direct evidence for the widespread natural occurrence of this specific alcohol is limited, its existence is strongly suggested by the documented presence of its corresponding aldehyde, (2E,4Z,7Z)-2,4,7-Tridecatrienal, in various natural sources, particularly citrus species. This guide synthesizes the available information on the biosynthesis of long-chain fatty alcohols from their aldehyde precursors, outlines experimental protocols for their extraction and analysis, and presents a putative biosynthetic pathway. The information is intended to serve as a foundational resource for researchers interested in the biological activity and potential therapeutic applications of this and related compounds.

Introduction

Long-chain unsaturated fatty alcohols are a diverse class of bioactive molecules found throughout the plant and animal kingdoms. They play crucial roles in a variety of biological processes, including membrane structure, energy storage, and cell signaling. This compound, a C13 polyunsaturated alcohol, is a structurally intriguing molecule with potential for novel biological activities. Although not extensively studied, its corresponding aldehyde, (2E,4Z,7Z)-2,4,7-Tridecatrienal, is a known flavor and aroma compound in citrus fruits.[1][2] This guide explores the probable natural occurrence of this compound through an examination of fatty acid and aldehyde metabolism.

Biosynthesis of this compound

The biosynthesis of this compound is likely initiated from polyunsaturated fatty acids through a series of enzymatic reactions. The pathway would involve the formation of the corresponding aldehyde, (2E,4Z,7Z)-2,4,7-Tridecatrienal, which is then reduced to the alcohol.

Putative Biosynthetic Pathway:

Caption: Putative biosynthetic pathway of this compound.

The initial step involves the activation of a polyunsaturated fatty acid to its coenzyme A (CoA) ester. This fatty acyl-CoA is then reduced to the corresponding aldehyde, (2E,4Z,7Z)-2,4,7-Tridecatrienal, by the action of fatty acyl-CoA reductases. Finally, the aldehyde is converted to this compound by an alcohol dehydrogenase or a specific fatty aldehyde reductase.

Natural Occurrence and Quantitative Data

Direct quantitative data for the natural occurrence of this compound is currently unavailable in the scientific literature. However, the presence of its precursor aldehyde in citrus essential oils suggests that the alcohol may also be present, albeit likely at lower concentrations. The following table presents representative quantitative data for related long-chain unsaturated aldehydes and alcohols found in various plant sources to provide a contextual understanding of their typical abundance.

| Compound | Plant Source | Concentration | Reference |

| (E)-2-Hexenal | Arabidopsis thaliana (leaves) | Variable, up to µg/g fresh weight | [3] |

| Hexanal | Arabidopsis thaliana (leaves) | Variable, up to µg/g fresh weight | [3] |

| Limonene | Citrus unshiu (peel) | 20.28 - 56.21 mg/kg | [4] |

| Fatty Alcohols (C22-C30) | Deciduous Angiosperms | Abundant in epicuticular wax | [5] |

| Fatty Alcohols (C12, C16) | Palm Oil | High concentrations | [5] |

| Policosanols (long-chain alcohols) | Saccharum officinarum (sugarcane) | High content in press mud wax | [6] |

| Sterols and Fatty Alcohols | Olive drupes | 0.1 - 1086.9 µg/g and 0.1 - 5855.3 µg/g, respectively | [7] |

Experimental Protocols

The extraction, isolation, and characterization of this compound from natural sources would follow established methods for long-chain fatty alcohols.

Extraction and Isolation

A generalized workflow for the extraction and isolation of long-chain fatty alcohols from plant material is presented below.

Caption: Generalized workflow for fatty alcohol extraction and isolation.

Methodology:

-

Sample Preparation: Fresh or freeze-dried plant material is ground to a fine powder.

-

Extraction: The powdered material is extracted with a suitable organic solvent system, such as a mixture of hexane and isopropanol, to isolate the lipid fraction.

-

Saponification: The crude lipid extract is subjected to saponification using a strong base (e.g., potassium hydroxide in ethanol) to hydrolyze ester linkages and liberate free fatty alcohols.

-

Purification: The non-saponifiable fraction, containing the fatty alcohols, is then extracted with a non-polar solvent like hexane. Further purification can be achieved using column chromatography on silica gel.

Characterization and Quantification

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the characterization and quantification of fatty alcohols.

Methodology:

-

Derivatization: To improve volatility and chromatographic separation, the hydroxyl group of the fatty alcohols is typically derivatized to form trimethylsilyl (TMS) ethers or other suitable derivatives.

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a mass spectrometer.

-

Gas Chromatography: A capillary column with a non-polar stationary phase is used to separate the individual fatty alcohol derivatives based on their boiling points and polarity.

-

Mass Spectrometry: The eluted compounds are ionized, and the resulting mass spectra provide information about their molecular weight and fragmentation patterns, allowing for structural elucidation.

-

-

Quantification: Quantification is achieved by comparing the peak area of the target analyte to that of an internal standard.

Potential Signaling Pathways

While specific signaling pathways involving this compound have not been elucidated, fatty acids and their derivatives are known to be involved in various signaling cascades. Aldehydes generated from lipid peroxidation can act as signaling molecules in plant stress responses.[8][9] It is plausible that long-chain unsaturated alcohols could also modulate cellular signaling, potentially through interactions with protein kinases, phosphatases, or transcription factors.

Caption: Generalized fatty acid signaling pathway.

Conclusion

This technical guide consolidates the current understanding of the natural occurrence of this compound. While direct evidence remains to be established, the presence of its aldehyde precursor in nature, coupled with the well-characterized biochemical pathways for the conversion of fatty aldehydes to alcohols, provides a strong basis for its probable existence in biological systems. The provided experimental protocols offer a starting point for researchers aiming to isolate and characterize this and other novel long-chain unsaturated fatty alcohols. Further research is warranted to fully elucidate the natural distribution, biological activities, and potential applications of this compound.

References

- 1. (E,Z,Z)-2,4,7-tridecatrienal, 13552-96-0 [thegoodscentscompany.com]

- 2. scent.vn [scent.vn]

- 3. Variability in the Capacity to Produce Damage-Induced Aldehyde Green Leaf Volatiles among Different Plant Species Provides Novel Insights into Biosynthetic Diversity [mdpi.com]

- 4. Comparative study on volatile compounds and taste components of various citrus cultivars using electronic sensors, GC–MS, and GC-olfactometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cedar.wwu.edu [cedar.wwu.edu]

- 6. impactfactor.org [impactfactor.org]

- 7. Characterization of fatty alcohol and sterol fractions in olive tree - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lipid-Derived Aldehydes: New Key Mediators of Plant Growth and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Trideca-2,4,7-trien-1-ol: Stereoisomers and Bioactivity

A comprehensive review of the scientific literature reveals a significant gap in the publicly available information regarding the bioactivity of Trideca-2,4,7-trien-1-ol and its stereoisomers. While the corresponding aldehyde, (2E,4Z,7Z)-2,4,7-Tridecatrienal, is a known flavoring agent, detailed studies on the biological effects of the alcohol form are not present in accessible scientific databases and publications.

This technical guide aims to address the inquiry on this compound by first acknowledging the absence of direct research on its bioactivity. Subsequently, it will provide context by discussing structurally related polyunsaturated aliphatic alcohols and the known information about its aldehyde analogue. This approach is intended to offer a foundational understanding for researchers, scientists, and drug development professionals interested in this chemical space.

This compound: A Molecule of Unknown Biological Significance

Extensive searches of chemical and biological databases, including PubChem, Scopus, and Web of Science, did not yield any specific studies detailing the synthesis, isolation, or biological evaluation of this compound or its potential stereoisomers, such as (2E,4E,7Z)-trideca-2,4,7-trien-1-ol or (2E,4Z,7Z)-trideca-2,4,7-trien-1-ol. This lack of data prevents the creation of a comprehensive guide on its specific bioactivity, experimental protocols, and affected signaling pathways as initially requested.

The Aldehyde Analogue: (2E,4Z,7Z)-2,4,7-Tridecatrienal

In contrast to the alcohol, its corresponding aldehyde, (2E,4Z,7Z)-2,4,7-Tridecatrienal, is a recognized compound. It is listed in flavor and fragrance databases and is known for its potential contribution to the aroma of certain natural products. However, even for this analogue, detailed toxicological or pharmacological studies are not widely available in the public domain.

Bioactivity of Structurally Related Polyunsaturated Aliphatic Alcohols

To provide a broader context, it is useful to consider the known biological activities of other polyunsaturated aliphatic alcohols. This class of compounds is diverse, with various members exhibiting a range of biological effects, from pheromonal activity in insects to potential roles in cellular signaling in mammals.

It is important to note that direct extrapolation of the bioactivity of these related compounds to this compound is not scientifically valid without experimental evidence.

Future Research Directions

The absence of information on this compound highlights a potential area for novel research. Future studies could focus on:

-

Chemical Synthesis: Developing and optimizing synthetic routes to produce various stereoisomers of this compound in sufficient quantities for biological testing.

-

Natural Product Isolation: Investigating natural sources, such as plants or microorganisms, for the presence of this compound.

-

Bioactivity Screening: Conducting a broad range of in vitro and in vivo assays to determine any potential pharmacological or toxicological effects of the different stereoisomers. This could include screening for antimicrobial, anti-inflammatory, anticancer, or insecticidal activities.

-

Mechanism of Action Studies: If any significant bioactivity is identified, subsequent research could focus on elucidating the underlying molecular mechanisms and signaling pathways involved.

Conclusion

While the initial request for a detailed technical guide on the stereoisomers and bioactivity of this compound cannot be fulfilled due to a lack of available data, this document serves to summarize the current state of knowledge. The field of natural product chemistry and drug discovery is vast, and it is plausible that this compound and its isomers have yet to be thoroughly investigated. The information provided on its aldehyde analogue and structurally related compounds may offer a starting point for researchers interested in exploring the potential of this and other understudied polyunsaturated aliphatic alcohols. Further primary research is essential to uncover any potential biological activities and therapeutic applications of this compound.

Biosynthesis of Trideca-2,4,7-trien-1-ol: A Hypothetical Pathway Based on Insect Pheromone Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trideca-2,4,7-trien-1-ol is a long-chain unsaturated alcohol, a class of compounds frequently identified as insect pheromones. While the specific biosynthetic pathway for this molecule has not been definitively elucidated in published literature, a comprehensive understanding of analogous pathways in insects allows for the construction of a robust hypothetical model. This technical guide outlines a plausible biosynthetic route to this compound, drawing upon established principles of fatty acid metabolism and modification in insects. The proposed pathway involves a series of desaturation and chain-shortening steps, culminating in the reduction of a fatty acyl precursor to the final alcohol product. This guide provides detailed descriptions of the key enzymatic reactions, potential experimental protocols for pathway elucidation, and visual representations of the proposed metabolic cascade.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of long-chain unsaturated alcohols, such as this compound, in insects is believed to originate from primary fatty acid metabolism.[1][2] The common C16 and C18 saturated fatty acids, palmitic acid and stearic acid, serve as the primary precursors. The synthesis of this compound, a C13 compound, likely involves a combination of desaturation and chain-shortening reactions of a C18 fatty acid precursor, followed by reduction to the corresponding alcohol.

The proposed pathway can be dissected into the following key stages:

-

De Novo Fatty Acid Synthesis: The pathway initiates with the de novo synthesis of saturated fatty acids, primarily palmitoyl-CoA (C16) and stearoyl-CoA (C18), from acetyl-CoA and malonyl-CoA.

-

Desaturation Events: A series of specific desaturase enzymes introduce double bonds at precise locations within the fatty acyl chain. To achieve the 2,4,7-triene structure, a sequence of desaturation events is necessary. This would likely involve a combination of Δ9, Δ12, and other desaturases, potentially with shifts in double bond positions occurring through subsequent enzymatic steps.

-

Chain Shortening (β-oxidation): To arrive at a C13 backbone from a C16 or C18 precursor, a limited and controlled round of β-oxidation is required. This process systematically removes two-carbon units from the carboxyl end of the fatty acyl-CoA.

-

Terminal Reduction: The final step in the biosynthesis is the reduction of the carboxyl group of the C13 trienoic fatty acyl-CoA to an alcohol. This is typically catalyzed by a fatty acyl reductase (FAR).[3][4]

Below is a diagrammatic representation of the proposed biosynthetic pathway.

References

- 1. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insect pheromone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica [frontiersin.org]

- 4. Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

A Methodological and Predictive Technical Guide to Trideca-2,4,7-trien-1-ol

Disclaimer: Direct literature on Trideca-2,4,7-trien-1-ol is not available. This guide is a predictive and methodological resource based on established chemical principles and data from analogous long-chain polyunsaturated alcohols.

Introduction

This compound is a C13 unsaturated fatty alcohol. While specific research on this compound is not publicly available, its structure suggests potential biological activities analogous to other polyunsaturated alcohols, which are known to play roles in cell signaling, membrane fluidity, and as precursors to other bioactive molecules.[1] This technical guide provides a hypothetical framework for its synthesis, characterization, and potential biological significance, aimed at researchers, scientists, and drug development professionals.

Predicted Physicochemical and Spectroscopic Data

The following tables summarize predicted quantitative data for this compound based on known values for similar long-chain polyunsaturated alcohols.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₃H₂₂O |

| Molecular Weight | 194.32 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Approx. 260-270 °C at 760 mmHg |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol, chloroform, hexanes) |

Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.5-6.5 | m | 6H | Vinylic protons (-CH=CH-) |

| ~4.1 | d | 2H | -CH₂OH |

| ~2.0-2.3 | m | 4H | Allylic protons |

| ~1.2-1.4 | m | 6H | Methylene protons (-CH₂-) |

| ~0.9 | t | 3H | Terminal methyl protons (-CH₃) |

| ~1.5 | br s | 1H | Hydroxyl proton (-OH) |

Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~125-135 | Vinylic carbons (-CH=CH-) |

| ~63 | -CH₂OH |

| ~32 | Allylic carbons |

| ~25-30 | Methylene carbons (-CH₂-) |

| ~14 | Terminal methyl carbon (-CH₃) |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 194 | [M]⁺ (Molecular ion) |

| 176 | [M-H₂O]⁺ (Dehydration)[2][3][4] |

| Various | Fragments from α-cleavage and cleavage at allylic positions[2][4] |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through established methods for constructing polyene chains, such as the Wittig reaction and Sonogashira coupling.[5][6][7][8][9][10][11][12][13][14]

Synthetic Strategy: A Hypothetical Wittig Reaction Approach

A plausible synthetic route involves the coupling of an appropriate phosphonium ylide with an aldehyde.

Experimental Protocol: Synthesis of a C13-trienol via Wittig Reaction

-

Preparation of the Phosphonium Ylide:

-

A suitable alkyl halide (e.g., a C5 halide with a terminal double bond) is reacted with triphenylphosphine in a solvent like toluene under reflux to form the corresponding phosphonium salt.

-

The phosphonium salt is then treated with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous, aprotic solvent (e.g., THF) at low temperature (e.g., -78 °C to 0 °C) to generate the ylide.

-

-

Wittig Reaction:

-

An appropriate α,β-unsaturated aldehyde (e.g., a C8 aldehyde with a conjugated double bond and a protected alcohol) is dissolved in anhydrous THF.

-

The solution of the ylide is added dropwise to the aldehyde solution at low temperature.

-

The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

-

Work-up and Purification:

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

-

-

Deprotection:

-

If a protecting group was used for the hydroxyl function, it is removed under appropriate conditions (e.g., acid-catalyzed hydrolysis for a silyl ether).

-

Characterization Protocol

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer using CDCl₃ as the solvent.[15][16][17][18][19][20][21]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. Fragmentation patterns are analyzed using GC-MS or LC-MS.[2][3][4][22][23]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups, particularly the O-H stretch of the alcohol and C=C stretches of the alkenes.

Potential Biological Activities and Signaling Pathways

Long-chain unsaturated alcohols have been shown to possess a range of biological activities, including antibacterial effects and modulation of membrane fluidity.[1][24][25]

Hypothetical Mechanism of Action: Antibacterial Activity

The antibacterial action of long-chain fatty alcohols is often attributed to their interaction with and disruption of the bacterial cell membrane.[25] The length of the carbon chain and the degree of unsaturation can influence this activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

A bacterial strain (e.g., Staphylococcus aureus) is cultured in an appropriate broth medium.

-

A serial dilution of this compound is prepared in the broth.

-

The bacterial culture is added to each dilution to a final concentration of ~5 x 10⁵ CFU/mL.

-

The samples are incubated at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.

Visualizations

Synthetic Workflow

References

- 1. Effects of long-chain cis-unsaturated fatty acids and their alcohol analogs on aggregation of bovine platelets and their relation with membrane fluidity change - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 5. Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C3QO00086A [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. gchemglobal.com [gchemglobal.com]

- 11. Wittig reaction - Wikipedia [en.wikipedia.org]

- 12. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 13. Wittig Reaction [organic-chemistry.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Assignment of the 1H and 13C NMR of tocotrienols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. youtube.com [youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. LC-NMR Technique in the Analysis of Phytosterols in Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. youtube.com [youtube.com]

- 24. taylorandfrancis.com [taylorandfrancis.com]

- 25. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Trideca-2,4,7-trien-1-ol: An Analysis of Available Chemical Data

A comprehensive search of scientific literature and chemical databases reveals a notable absence of information on the specific compound Trideca-2,4,7-trien-1-ol. This suggests that the molecule may not be a well-characterized or synthesized compound, or it may be referred to by a different nomenclature. While direct data on its discovery, history, and biological activity is unavailable, analysis of related compounds provides context within the broader landscape of unsaturated long-chain alcohols and aldehydes.

Efforts to locate data on this compound did not yield specific experimental protocols, quantitative data, or established signaling pathways. The investigation, however, did uncover information on structurally similar molecules, which may offer insights into the potential properties and challenges associated with the synthesis and characterization of the requested compound.

Related Compounds and Potential Insights

Research into related structures, such as various isomers of tridecatrienals, provides a glimpse into the chemical family to which this compound would belong. For instance, (2E,4Z,7Z)-2,4,7-Tridecatrienal is a known fatty aldehyde.[1] While an aldehyde and not an alcohol, its documented properties as a flavor and fragrance agent highlight the sensory characteristics often associated with long-chain unsaturated molecules.[2]

The synthesis of complex cyclic molecules incorporating a "trideca" backbone has been reported, but these structures bear little resemblance to the linear trienol requested.[3][4][5][6] Additionally, a related compound, 4,8,12-Trimethyl-4-ol-trideca-7,11-dien-1-in, has been documented, though it possesses a different pattern of unsaturation and substitution.[7]

Challenges and Future Directions

The lack of available information on this compound presents a significant challenge in providing a detailed technical guide. Without foundational data on its synthesis, isolation, or biological activity, any discussion of its properties or potential applications would be purely speculative.

For researchers and drug development professionals interested in this specific molecule, the initial step would be to undertake a de novo synthesis. This would be a critical prerequisite for any subsequent characterization and investigation of its physical, chemical, and biological properties. A logical starting point for a synthetic strategy could involve the reduction of a corresponding trideca-2,4,7-trienoic acid or trideca-2,4,7-trienal.

The following conceptual workflow outlines a hypothetical approach to the synthesis and characterization of this compound.

References

- 1. Human Metabolome Database: Showing metabocard for (2E,4Z,7Z)-2,4,7-Tridecatrienal (HMDB0033545) [hmdb.ca]

- 2. (E,Z,Z)-2,4,7-tridecatrienal, 13552-96-0 [thegoodscentscompany.com]

- 3. BJOC - Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [wap.guidechem.com]

Theoretical Exploration of Trideca-2,4,7-trien-1-ol: A Structural and Conformational Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the structure of Trideca-2,4,7-trien-1-ol, a polyunsaturated long-chain alcohol. Due to the limited availability of direct theoretical studies on this specific molecule, this paper presents a representative analysis based on computational methodologies applied to structurally similar compounds, particularly the well-studied termite pheromone, (3Z,6Z,8E)-dodecatrien-1-ol. This guide details the computational protocols, presents key structural and energetic data in a comparative format, and visualizes the theoretical workflow and conceptual relationships inherent in such studies. The content is intended to serve as a foundational resource for researchers engaged in the study of long-chain polyunsaturated alcohols and their potential applications in drug development and other scientific fields.

Introduction

Long-chain polyunsaturated alcohols are a class of organic molecules that play significant roles in various biological processes. Their structural characteristics, including the geometry of their double bonds and their conformational flexibility, are intimately linked to their biological activity. This compound, with its thirteen-carbon backbone and three double bonds, represents a molecule of interest for understanding structure-activity relationships in this class of compounds.

Theoretical and computational chemistry provide powerful tools to investigate the molecular structure, conformational landscape, and electronic properties of such molecules at an atomic level of detail.[1] These methods are essential for predicting stable conformations, understanding spectroscopic data, and guiding the synthesis and development of new therapeutic agents. This guide outlines the common theoretical approaches used to study molecules like this compound and presents expected quantitative data based on analogous systems.

Computational Methodologies

The theoretical investigation of flexible molecules like this compound typically involves a multi-step computational protocol. The primary methods employed are quantum chemical calculations, specifically Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for molecules of this size.

Conformational Search and Geometry Optimization

A thorough exploration of the potential energy surface is crucial to identify the most stable conformations (isomers). This is typically achieved through:

-

Initial Conformational Sampling: Generation of a diverse set of initial structures by systematically rotating around single bonds (dihedral angle scanning).

-

Geometry Optimization: Each initial structure is then optimized to a local energy minimum. DFT methods are commonly used for this step. A popular and effective approach involves using a functional like B3LYP in conjunction with a basis set such as 6-31G(d,p) or larger for improved accuracy.[2] Dispersion corrections (e.g., D3) are often included to better account for non-covalent interactions, which are important in long-chain molecules.

Calculation of Molecular Properties

Once the stable conformers are identified, a range of molecular properties can be calculated to characterize their structure and reactivity:

-

Vibrational Frequencies: Calculated to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to predict infrared (IR) spectra.

-

Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

-

Electrostatic Potential (ESP) Mapping: Visualizes the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for understanding intermolecular interactions.

-

Spectroscopic Properties: Theoretical calculations can predict NMR chemical shifts, which, when compared with experimental data, can help in the structural elucidation of the molecule.[1]

Predicted Structural and Energetic Data

The following tables summarize the kind of quantitative data that would be obtained from a detailed theoretical study of this compound, based on findings for analogous polyunsaturated systems.

Table 1: Predicted Geometrical Parameters for a Stable Conformer of this compound

| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP/6-31G(d,p)) |

| Bond Lengths (Å) | C=C (conjugated) | ~1.34 - 1.35 |

| C=C (isolated) | ~1.33 | |

| C-C (single, sp2-sp2) | ~1.46 | |

| C-C (single, sp2-sp3) | ~1.50 | |

| C-C (single, sp3-sp3) | ~1.53 | |

| C-O | ~1.43 | |

| O-H | ~0.96 | |

| Bond Angles (°) | C=C-C (conjugated) | ~123 - 125 |

| C-C-C (sp3) | ~112 - 114 | |

| C-O-H | ~108 | |

| Dihedral Angles (°) | H-C=C-H (cis) | ~0 |

| H-C=C-H (trans) | ~180 | |

| C-C-C-C (gauche) | ~±60 | |

| C-C-C-C (anti) | ~180 |

Table 2: Predicted Relative Energies of Different Isomers/Conformers

| Isomer/Conformer | Description | Relative Energy (kcal/mol) |

| (2E,4Z,7Z)-isomer | All-trans extended conformation | 0.00 (Reference) |

| (2E,4Z,7Z)-isomer | Gauche conformation in alkyl chain | +0.5 - 1.5 |

| (2Z,4E,7E)-isomer | Different stereochemistry | > 2.0 |

| Other Stereoisomers | Various cis/trans combinations | Variable, generally higher in energy |

Visualizations

The following diagrams, generated using the DOT language, illustrate key conceptual workflows and relationships in the theoretical study of this compound.

Caption: Workflow for the theoretical study of this compound.

Caption: Relationship between computational methods and calculated properties.

Conclusion

The theoretical study of this compound, and by extension other long-chain polyunsaturated alcohols, provides invaluable insights into their structural and electronic properties. Through the application of robust computational methodologies like Density Functional Theory, it is possible to elucidate the preferred conformations, geometric parameters, and reactivity indicators of these molecules. The data and workflows presented in this guide, based on established practices for analogous systems, offer a foundational framework for researchers. Such theoretical investigations are a critical component in the modern drug discovery and materials science landscape, enabling a rational, structure-based approach to the design of novel molecules with desired functionalities.

References

Methodological & Application

Application Notes & Protocols for the Analytical Detection of Trideca-2,4,7-trien-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trideca-2,4,7-trien-1-ol is a long-chain unsaturated alcohol that may be of interest in various fields, including pheromone research, flavor and fragrance chemistry, and as a potential bioactive molecule. Accurate and sensitive detection and quantification of this analyte are crucial for understanding its biological role and for quality control in various applications. These application notes provide detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds.[1][2] An alternative High-Performance Liquid Chromatography (HPLC) method is also presented for non-volatile derivatives or when GC-MS is not available.

Analytical Methods Overview

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that separates compounds based on their volatility and interaction with a stationary phase, followed by detection and identification based on their mass-to-charge ratio.[1] For long-chain alcohols like this compound, derivatization may be employed to increase volatility and improve chromatographic peak shape.[5][6]

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their affinity for a stationary and a mobile phase. For compounds lacking a strong chromophore, such as this compound, derivatization with a UV-absorbing agent is necessary for sensitive detection.[7]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

This protocol details the sample preparation, derivatization, and GC-MS conditions for the quantification of this compound.

1. Sample Preparation

The choice of sample preparation technique depends on the sample matrix.

-

Liquid-Liquid Extraction (LLE): This technique is suitable for extracting analytes from aqueous samples.[1]

-

To 10 mL of the aqueous sample, add 5 mL of a suitable organic solvent (e.g., hexane, dichloromethane).

-

Vortex the mixture for 2 minutes to ensure thorough mixing.

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Carefully collect the organic layer containing the analyte.

-

Concentrate the extract under a gentle stream of nitrogen if necessary.[8]

-

-

Solid-Phase Extraction (SPE): SPE is used to clean up complex samples and concentrate the analyte.[1]

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with 5 mL of a water/methanol mixture to remove interferences.

-

Elute the analyte with 5 mL of a suitable organic solvent (e.g., ethyl acetate).

-

Evaporate the eluate to dryness and reconstitute in a known volume of solvent.

-

2. Derivatization (Optional but Recommended)

To improve the volatility and chromatographic performance of this compound, derivatization to its trimethylsilyl (TMS) ether is recommended.

-

To the dried extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Seal the vial and heat at 60°C for 30 minutes.

-

Cool the vial to room temperature before GC-MS analysis.

3. GC-MS Instrumentation and Conditions

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Mass Range | m/z 40-450 |

| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |

4. Data Analysis and Quantification

-

Identification: The analyte is identified by comparing its retention time and mass spectrum with that of a pure standard.

-

Quantification: A calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The concentration of the analyte in the sample is determined by interpolating its peak area against the calibration curve.

Protocol 2: HPLC-UV Analysis of this compound

This protocol is an alternative for laboratories without access to GC-MS. It requires derivatization to introduce a UV-active chromophore.

1. Sample Preparation

Follow the same sample preparation procedures (LLE or SPE) as described in the GC-MS protocol.

2. Derivatization

Derivatization with p-nitrobenzoyl chloride is a common method to add a UV-absorbing moiety to alcohols.

-

To the dried extract, add 100 µL of a 1% solution of p-nitrobenzoyl chloride in pyridine.

-

Add 50 µL of triethylamine as a catalyst.

-

Heat the mixture at 60°C for 30 minutes.

-

Cool the reaction mixture and evaporate the solvent.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

3. HPLC Instrumentation and Conditions

| Parameter | Setting |

| HPLC System | |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic mixture of acetonitrile and water (e.g., 80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| UV Detector | |

| Wavelength | 254 nm |

4. Data Analysis and Quantification

Similar to the GC-MS method, identification is based on retention time comparison with a derivatized standard, and quantification is performed using a calibration curve.

Quantitative Data Summary

The following tables summarize typical validation parameters that should be established for the quantitative methods.

Table 1: GC-MS Method Validation Parameters

| Parameter | Typical Value |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |

| Accuracy (% Recovery) | 85 - 115% |

| Precision (% RSD) | < 15% |

Table 2: HPLC-UV Method Validation Parameters

| Parameter | Typical Value |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 1 - 10 ng/mL |

| Limit of Quantification (LOQ) | 5 - 50 ng/mL |

| Accuracy (% Recovery) | 80 - 120% |

| Precision (% RSD) | < 20% |

Visualizations

Analytical Workflow Diagram

The following diagram illustrates the general workflow for the analysis of this compound.

Logical Relationship for Method Selection

This diagram outlines the decision-making process for selecting the appropriate analytical method.

References

- 1. Sample preparation GC-MS [scioninstruments.com]

- 2. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 3. uoguelph.ca [uoguelph.ca]

- 4. impactfactor.org [impactfactor.org]

- 5. Long-chain fatty alcohol quantitation in subfemtomole amounts by gas chromatography-negative ion chemical ionization mass spectrometry. Application to long-chain acyl coenzyme A measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. molnar-institute.com [molnar-institute.com]

- 8. organomation.com [organomation.com]

Application Notes and Protocols for Electroantennography (EAG) using Trideca-2,4,7-trien-1-ol

For: Researchers, scientists, and drug development professionals.

Subject: Standardized protocol for the use of Trideca-2,4,7-trien-1-ol in electroantennography (EAG) studies for the investigation of insect olfactory responses.

Introduction

Electroantennography (EAG) is a technique used to measure the electrical output from an insect's antenna in response to an olfactory stimulus. This method provides valuable insights into which volatile compounds are detected by an insect's olfactory system and the relative sensitivity to different chemicals. These application notes provide a detailed protocol for using this compound as a stimulus in EAG assays. While this compound is not a widely documented pheromone, its structural similarity to known insect semiochemicals suggests its potential for eliciting olfactory responses. The following protocols are based on established EAG methodologies and can be adapted for various insect species.

Data Presentation

Quantitative data from EAG experiments should be systematically recorded to allow for robust analysis and comparison. The following table provides a template for organizing dose-response data for this compound.

Table 1: Hypothetical Dose-Response of an Insect Antenna to this compound

| Concentration (µg/µL) | Mean EAG Response (mV) | Standard Deviation (mV) | Normalized Response (%) |

| 0.001 | 0.15 | 0.05 | 10 |

| 0.01 | 0.45 | 0.10 | 30 |

| 0.1 | 0.90 | 0.18 | 60 |

| 1 | 1.50 | 0.25 | 100 |

| 10 | 1.48 | 0.28 | 99 |

| 100 | 1.45 | 0.30 | 97 |

| Control (Solvent) | 0.05 | 0.02 | 3 |

Note: The data presented in this table is hypothetical and serves as an example for data presentation. Actual results will vary depending on the insect species and experimental conditions.

Experimental Protocols

Preparation of this compound Solutions

-

Solvent Selection: High-purity solvents such as hexane, pentane, or mineral oil should be used to dissolve this compound. The choice of solvent should be based on the volatility of the compound and the experimental requirements.

-

Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.

-

Serial Dilutions: Create a series of dilutions from the stock solution to achieve the desired concentrations for the dose-response study (e.g., 0.001, 0.01, 0.1, 1, 10, 100 µg/µL).

-

Storage: Store all solutions at -20°C in airtight vials to prevent degradation and evaporation.

Insect Preparation

-

Immobilization: Immobilize the insect using a method appropriate for the species (e.g., chilling on ice, brief CO2 anesthetization).

-

Mounting: Secure the insect to a mounting stage using dental wax or a similar adhesive, ensuring the head and antennae are accessible.

-

Antenna Preparation: For preparations involving a dissected antenna, carefully excise one antenna at the base using fine scissors. Mount the antenna between two electrodes. For whole-animal preparations, insert a ground electrode into a non-critical part of the body (e.g., the eye or thorax) and the recording electrode over the tip of the antenna.

Electroantennography (EAG) Recording

-

Electrode Placement:

-

Recording Electrode: A glass capillary electrode filled with a saline solution (e.g., 0.1 M KCl) is placed over the distal end of the antenna. A silver wire (Ag/AgCl) is inserted into the electrode to make contact with the saline.

-

Reference Electrode: A similar electrode is inserted into the base of the antenna or the insect's head.

-

-

Signal Amplification: The potential difference between the two electrodes is amplified using a high-impedance preamplifier (10x). The signal is then further amplified and filtered by a main amplifier.

-

Data Acquisition: The amplified signal is digitized and recorded using a data acquisition system and appropriate software.

Odor Stimulation

-

Stimulus Delivery: A continuous stream of purified, humidified air is passed over the antenna through a delivery tube.

-

Sample Application: A filter paper strip (1 cm x 2 cm) is loaded with a known volume (e.g., 10 µL) of the this compound solution. The solvent is allowed to evaporate for a few seconds.

-

Puff Delivery: The filter paper is inserted into a Pasteur pipette. A puff of air (e.g., 0.5 seconds) is injected through the pipette into the main airstream directed at the antenna.

-

Inter-stimulus Interval: A sufficient interval (e.g., 30-60 seconds) between stimuli is necessary to allow the antennal receptors to recover.

-

Controls: A solvent-only control should be used to measure any response to the solvent. A standard reference compound known to elicit a response in the test insect should also be used to monitor the preparation's viability.

Visualizations

Experimental Workflow

Caption: Experimental workflow for electroantennography.

Generalized Insect Olfactory Signaling Pathway

Caption: Generalized insect olfactory signaling pathway.

Application Notes and Protocols for the Field Use of Potato Tuber Moth (Phthorimaea operculella) Pheromone

Disclaimer: Initial searches for "Trideca-2,4,7-trien-1-ol" did not yield conclusive evidence of its use as a recognized insect pheromone. It is plausible that this is a misidentification or a compound with very limited public research available. Therefore, this document provides detailed application notes and protocols for a well-documented, structurally related pheromone system: the sex pheromone of the Potato Tuber Moth (Phthorimaea operculella). This information is intended to serve as a comprehensive example for researchers, scientists, and drug development professionals in the field of chemical ecology and pest management.

The primary components of the P. operculella sex pheromone are:

-

PTM1: (E,Z)-4,7-tridecadien-1-ol acetate

-

PTM2: (E,Z,Z)-4,7,10-tridecatrien-1-ol acetate

These components are typically used in blends to monitor and control populations of the potato tuber moth, a significant pest of potato crops worldwide.

Data Presentation

Table 1: Efficacy of Pheromone Blends and Trap Designs for Monitoring P. operculella

| Pheromone Blend (PTM1:PTM2) | Trap Type | Mean Moth Capture (moths/trap/day) | Reference |

| 1:1 | DeSIRe (delta) | 29.3 | [1] |

| 1:1.5 | DeSIRe (delta) | Not significantly different from 1:1 | [1] |

| 1:4 | DeSIRe (delta) | Significantly lower than 1:1 and 1:1.5 | [1] |

| 1:1 | Water Trap | 124 | [1] |

| 1:1.5 | Water Trap | Not significantly different from 1:1 | [1] |

| 1:4 | Water Trap | Significantly lower than 1:1 and 1:1.5 | [1] |

| Not Specified | White Pheromone Trap | 110.4 (average over a month) | [2] |

| Not Specified | Yellow Pheromone Trap | 73.9 (average over a month) | [2] |

| Not Specified | Green Pheromone Trap | 43.4 (average over a month) | [2] |

Table 2: Influence of Trap Placement on P. operculella Capture

| Trap Height | Mean Moth Capture (individuals/month/trap) | Reference |

| Ground Level | 3888.50 ± 169.28 | [2] |

| 50 cm above ground | Significantly lower than ground level | [2] |

| 100 cm above ground | Significantly lower than ground level | [2] |

Experimental Protocols

Protocol 1: Synthesis of (E,Z)-4,7-tridecadien-1-ol acetate (PTM1)

This protocol is a generalized representation based on common synthetic routes. Specific reagents and conditions may require optimization.

Objective: To synthesize (E,Z)-4,7-tridecadien-1-ol acetate.

Materials:

-

Starting materials (e.g., commercially available alkynes and alkyl halides)

-

Solvents (e.g., THF, diethyl ether, hexane)

-

Reagents for coupling reactions (e.g., organocuprates)

-

Reducing agents (e.g., lithium aluminum hydride)

-

Acetylating agent (e.g., acetyl chloride or acetic anhydride)

-

Chromatography supplies (silica gel, solvents)

-

Standard laboratory glassware and equipment

Procedure:

-

Synthesis of the Dienyne Precursor: This step typically involves the coupling of a C6 alkyl fragment with a C7 fragment containing a triple bond and a protected alcohol. A common method is the use of an organocuprate reagent.

-

Stereoselective Reduction: The triple bond in the dienyne precursor is stereoselectively reduced to a Z-double bond. This can be achieved using catalytic hydrogenation with a Lindlar catalyst or through hydroboration-protonolysis.

-

Deprotection: The protecting group on the alcohol is removed to yield (E,Z)-4,7-tridecadien-1-ol.

-

Acetylation: The alcohol is acetylated to form the final product, (E,Z)-4,7-tridecadien-1-ol acetate. This is typically done using acetyl chloride or acetic anhydride in the presence of a base like pyridine.

-

Purification: The final product is purified using column chromatography on silica gel to achieve high isomeric and chemical purity.

Characterization: The structure and purity of the synthesized pheromone should be confirmed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Preparation of Pheromone Lures for Field Trapping

Objective: To prepare rubber septa lures impregnated with the synthetic pheromone blend.

Materials:

-

Synthetic PTM1 and PTM2 of high purity

-

Hexane (HPLC grade)

-

Red rubber septa

-

Micropipettes

-

Glass vials with caps

-

Vortex mixer

-

Fume hood

Procedure:

-

Prepare Stock Solutions: Prepare individual stock solutions of PTM1 and PTM2 in hexane at a known concentration (e.g., 10 mg/mL).

-

Prepare Pheromone Blend: In a clean glass vial, combine the appropriate volumes of the PTM1 and PTM2 stock solutions to achieve the desired ratio (e.g., 1:1.5). For example, to prepare a 1:1.5 blend, mix 100 µL of PTM1 stock with 150 µL of PTM2 stock.

-

Load the Lures: Using a micropipette, carefully apply a specific amount of the pheromone blend onto each rubber septum. The total pheromone load per lure can vary, but a common starting point is 1 mg.

-

Solvent Evaporation: Allow the hexane to evaporate completely from the septa in a fume hood for at least one hour.

-

Storage: Store the prepared lures in airtight containers in a freezer (-20°C) until field deployment to prevent degradation and loss of volatiles.

Protocol 3: Field Application for Monitoring P. operculella Populations

Objective: To monitor the population dynamics of male P. operculella using pheromone-baited traps.

Materials:

-

Pheromone lures (prepared as in Protocol 2)

-

Insect traps (e.g., delta traps with sticky liners or water traps)

-

Stakes or posts for trap deployment

-

GPS device for recording trap locations

-

Data sheets for recording moth captures

Procedure:

-

Trap Placement:

-

Deploy traps in the potato field at the beginning of the crop season.

-

Place traps at a recommended density, typically 1 trap per 1-5 hectares for monitoring.

-

Mount traps on stakes at a height just above the crop canopy. Research suggests that traps placed at ground level may capture more moths, so this can be tested.[2]

-

Ensure a minimum distance of 50 meters between traps to avoid interference.

-

-

Lure Installation: Place one pheromone lure inside each trap according to the manufacturer's instructions.

-

Data Collection:

-

Inspect the traps weekly or bi-weekly.

-

Count the number of captured male P. operculella moths in each trap.

-

Record the data on a data sheet along with the date and trap location.

-

-

Trap Maintenance:

-

Replace the sticky liners or empty and refill water traps as needed.

-

Replace the pheromone lures every 4-6 weeks, or as recommended by the supplier, to ensure a consistent release rate.

-

-

Data Analysis: Analyze the trap capture data to determine the population trends of the pest over time. This information can be used to make informed decisions about the timing of control measures.

Visualizations

Caption: Pheromone signaling in P. operculella.

Caption: Experimental workflow for pheromone application.

References

Application Notes and Protocols for the Bioassessment of Trideca-2,4,7-trien-1-ol

Disclaimer: As of the current date, specific bioassay data and established protocols for Trideca-2,4,7-trien-1-ol are not available in the public domain. The following application notes provide detailed, representative protocols for common bioassays used to characterize novel bioactive compounds. These protocols can be adapted by researchers for the initial biological evaluation of this compound.

Cytotoxicity Assessment using MTT Assay

Application Note: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] This assay is crucial for determining the potential toxicity of a novel compound against various cell lines and for establishing a safe dose range for further biological studies. The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[1] The amount of formazan produced is proportional to the number of viable cells.[1]

Experimental Protocol: MTT Assay

Materials:

-

This compound (or test compound)

-

Selected cancer or normal cell lines (e.g., HeLa, A549, HEK293)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals

-

Phosphate-buffered saline (PBS)

-

96-well flat-bottom microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.[3] Incubate the plate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[2]

-

Incubate the plate for 4 hours at 37°C in a CO2 incubator, allowing the MTT to be metabolized to formazan.[3][4]

-

Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan. Measure the absorbance at 570 nm using a microplate reader.[1] A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Data Presentation: Cytotoxicity of this compound

| Cell Line | Incubation Time (h) | IC50 (µM) |

| HeLa | 24 | [Insert Value] |

| 48 | [Insert Value] | |

| A549 | 24 | [Insert Value] |

| 48 | [Insert Value] | |

| HEK293 | 24 | [Insert Value] |

| 48 | [Insert Value] |

Experimental Workflow: MTT Assay

Antimicrobial Activity Assessment using Minimum Inhibitory Concentration (MIC) Assay

Application Note: The Minimum Inhibitory Concentration (MIC) assay is a fundamental technique in microbiology to determine the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5] This assay is essential for screening the potential of novel compounds like this compound to inhibit the growth of pathogenic bacteria and fungi.[6] The broth microdilution method is a commonly used, high-throughput approach for MIC determination.[6][7]

Experimental Protocol: Broth Microdilution MIC Assay

Materials:

-

This compound (or test compound)

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microplates

-

Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)[6]

-

Positive control antibiotic (e.g., ampicillin, fluconazole)

-

Solvent for the test compound (e.g., DMSO)

-

Incubator

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent. Prepare serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.[8]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth. The final concentration in the wells should be approximately 5 x 10^5 CFU/mL.[6]

-

Inoculation: Add the standardized inoculum to each well containing the serially diluted compound.

-

Controls:

-

Growth Control: Wells containing only broth and the inoculum (no compound).

-

Sterility Control: Wells containing only broth (no inoculum or compound).

-

Positive Control: Wells containing a known antibiotic/antifungal agent and the inoculum.

-

-

Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).[6][8]

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[5][8]

-

Optional - Resazurin Assay: To aid in the determination of microbial viability, 20 µL of resazurin solution (0.01%) can be added to each well and incubated for a few hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.[9]

Data Presentation: MIC of this compound

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | [Insert Value] |

| Escherichia coli | Gram-negative Bacteria | [Insert Value] |

| Pseudomonas aeruginosa | Gram-negative Bacteria | [Insert Value] |

| Candida albicans | Fungi (Yeast) | [Insert Value] |

Experimental Workflow: MIC Assay

Anti-inflammatory Activity Assessment via Nitric Oxide Synthase (NOS) Inhibition Assay

Application Note: The inhibition of nitric oxide (NO) production is a common method to screen for the anti-inflammatory potential of natural products.[10] Nitric oxide is a key inflammatory mediator, and its overproduction by inducible nitric oxide synthase (iNOS) is associated with various inflammatory conditions. This assay measures the ability of a test compound, such as this compound, to inhibit the activity of NOS, thereby reducing the production of NO. The amount of NO produced is typically quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[11][12]

Experimental Protocol: NOS Inhibition Assay

Materials:

-

This compound (or test compound)

-

Macrophage cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS) to induce inflammation

-

Complete cell culture medium

-

Griess Reagent System

-

Sodium nitrite standard solution

-

96-well flat-bottom microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

-

Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the expression of iNOS and subsequent NO production. Include a negative control (cells with medium only), a vehicle control, and a positive control (LPS stimulation without the test compound).

-

Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.

-

Nitrite Measurement (Griess Assay):

-

Prepare a standard curve of sodium nitrite.

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part II of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.

-

Data Analysis:

-

Determine the nitrite concentration in each sample using the sodium nitrite standard curve.

-

Calculate the percentage of NO inhibition using the formula:

-

% NO Inhibition = [1 - (Nitrite concentration in treated sample / Nitrite concentration in LPS-stimulated control)] x 100

-

-

Data Presentation: NOS Inhibition by this compound

| Compound Concentration (µM) | Nitrite Concentration (µM) | % NO Inhibition |

| 0 (LPS only) | [Insert Value] | 0 |

| [Conc. 1] | [Insert Value] | [Insert Value] |

| [Conc. 2] | [Insert Value] | [Insert Value] |

| [Conc. 3] | [Insert Value] | [Insert Value] |

| IC50 (µM) | [Insert Value] |

Experimental Workflow: NOS Inhibition Assay

Potential Signaling Pathways for Investigation

Application Note: Bioactive compounds often exert their effects by modulating specific intracellular signaling pathways. For a novel compound like this compound, investigating its impact on key pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK/ERK pathways, can provide valuable insights into its mechanism of action.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the immune and inflammatory responses.[13][14] It plays a key role in the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[13] Inhibition of the NF-κB pathway is a common target for anti-inflammatory drug development.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades are key signaling pathways that regulate a wide range of cellular processes, including proliferation, differentiation, apoptosis, and stress responses.[15][16] The ERK (Extracellular signal-Regulated Kinase) pathway, a major MAPK cascade, is often activated by growth factors and mitogens.[17][18] Dysregulation of this pathway is common in various diseases, including cancer.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. chondrex.com [chondrex.com]

- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 6. microbe-investigations.com [microbe-investigations.com]

- 7. protocols.io [protocols.io]

- 8. 2.6.5. Determination of Minimum Inhibitory Concentration (MIC) [bio-protocol.org]

- 9. 2.6. Minimum inhibitory concentration (MIC) [bio-protocol.org]

- 10. arborassays.com [arborassays.com]

- 11. bioassaysys.com [bioassaysys.com]

- 12. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Trideca-2,4,7-trien-1-ol as a Chiral Building Block in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trideca-2,4,7-trien-1-ol is a polyunsaturated aliphatic alcohol. Its structure, featuring multiple double bonds and a chiral center at the alcohol-bearing carbon, makes it a valuable chiral building block in organic synthesis. The specific geometry of the double bonds (E/Z isomerism) and the stereochemistry of the hydroxyl group provide a scaffold for the synthesis of complex molecules with high stereochemical fidelity. Such building blocks are crucial in the development of new pharmaceuticals, agrochemicals, and natural products, where biological activity is often highly dependent on the precise three-dimensional arrangement of atoms.[][2]

This document provides detailed application notes and experimental protocols for the synthesis and utilization of a specific enantiomer of this compound as a chiral building block. The methodologies described are based on well-established, stereoselective reactions commonly employed in the synthesis of polyene natural products and insect pheromones.[3][4][5][6]

Applications

Chiral polyene alcohols like this compound are versatile intermediates in the synthesis of a variety of complex target molecules:

-

Natural Product Synthesis: Many natural products, including polyketides and macrolides, contain long carbon chains with multiple stereocenters and specific double bond geometries.[7][8][9][10] this compound can serve as a key fragment in a convergent synthetic strategy, allowing for the efficient construction of these complex architectures.[3][8][9]

-

Drug Development: The introduction of chiral fragments can significantly impact the pharmacological profile of a drug candidate. The defined stereochemistry of this compound can be exploited to explore structure-activity relationships (SAR) and optimize the efficacy and safety of new therapeutic agents.

-

Insect Pheromones: Many insect pheromones are long-chain unsaturated alcohols, aldehydes, or esters.[4][5][6] The specific stereoisomers of these compounds are often crucial for their biological activity. This compound can be a precursor for the synthesis of pheromones with related structures, enabling the development of environmentally benign pest management strategies.[4][6]

-

Materials Science: Chiral polyenes can be incorporated into polymers and other materials to induce specific optical or electronic properties.

Synthetic Strategies for Chiral this compound

A plausible retrosynthetic analysis for a specific enantiomer of this compound is outlined below. This strategy relies on the asymmetric reduction of a corresponding α,β,γ,δ-unsaturated ketone, which can be assembled from smaller, commercially available fragments.

References

- 2. ethz.ch [ethz.ch]

- 3. Synthesis of most polyene natural product motifs using just twelve building blocks and one coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.rug.nl [pure.rug.nl]

- 5. Asymmetric total synthesis of a putative sex pheromone component from the parasitoid wasp Trichogramma turkestanica - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 7. The Stereochemistry of Complex Polyketide Biosynthesis by Modular Polyketide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Synthesis of most polyene natural product motifs using just twelve building blocks and one coupling reaction | Semantic Scholar [semanticscholar.org]

- 9. experts.illinois.edu [experts.illinois.edu]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Large-Scale Synthesis of Trideca-2,4,7-trien-1-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for a proposed large-scale synthesis of Trideca-2,4,7-trien-1-ol. The synthesis is divided into two main stages: the formation of the precursor, (2E,4Z,7Z)-trideca-2,4,7-trienal, via a Horner-Wadsworth-Emmons reaction, followed by its selective reduction to the target alcohol using a Luche reduction. This approach is designed for scalability and high stereoselectivity. Additionally, a hypothetical signaling pathway is presented to illustrate the potential biological relevance of unsaturated fatty alcohols.

Data Presentation